(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
This compound is a benzothiazinone derivative characterized by a 7-chloro substituent on the benzothiazinone core and a (4-methylphenyl)amino-methylidene group at the 2-position. Its E-configuration ensures specific spatial arrangements that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-5-12(6-3-10)18-9-15-16(20)19-13-7-4-11(17)8-14(13)21-15/h2-9,18H,1H3,(H,19,20)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEFAVDNGBVCDV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one with 4-methylphenylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chloro group in the benzothiazine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a promising candidate for drug development.
Medicine: The compound has shown potential in the development of new therapeutic agents. Its derivatives have been investigated for their activity against various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in bacteria, while its anticancer activity is linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in the substituent on the phenylamino group:
- (2E)-7-Chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-11-1): Features a 4-methoxy group instead of 4-methyl .
- (2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-12-2): Substituent at the 2-methoxy position .
Key Differences:
Electronic Effects: The 4-methoxy group (electron-donating via resonance) may enhance solubility in polar solvents compared to the 4-methyl group (weakly electron-donating via induction) .
Synthetic Accessibility :
- Methoxy-substituted analogs may require protection/deprotection steps during synthesis, whereas methyl groups are more chemically inert.
Biological Activity
The compound (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one , also known as 7-chloro-2-(4-toluidinomethylene)-2H-1,4-benzothiazin-3(4H)-one , is a member of the benzothiazine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 338417-15-5 |
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 316.81 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study conducted on various benzothiazine derivatives demonstrated their effectiveness against both Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. In vitro assays revealed that benzothiazine derivatives possess the ability to scavenge free radicals, contributing to their protective effects against oxidative stress. The structure-activity relationship (SAR) studies suggest that substitutions on the aromatic ring significantly enhance antioxidant efficacy .
Tyrosinase Inhibition
One of the notable biological activities of related compounds is their inhibitory effect on tyrosinase, an enzyme crucial for melanin production. The inhibition of tyrosinase is particularly relevant for treating hyperpigmentation disorders. In a comparative study, several analogs exhibited IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor. For instance, one analog demonstrated an IC50 value of 1.12 µM, making it approximately 22 times more potent than kojic acid .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving B16F10 murine melanoma cells, several derivatives were tested for cytotoxic effects. Most analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours, suggesting a favorable safety profile for further development .
Case Study: Synthesis and Biological Evaluation
A recent study focused on synthesizing various analogs of benzothiazine derivatives and evaluating their biological activities. The research highlighted that specific modifications in the molecular structure led to enhanced antimicrobial and antioxidant properties. The study utilized various assays to establish a correlation between structural modifications and biological efficacy .
Research Findings: Structure-Activity Relationship (SAR)
The SAR analysis conducted on benzothiazine derivatives revealed that:
- Chlorination at the 7-position significantly enhances antimicrobial activity.
- Substituents at the para position of the phenyl ring influence tyrosinase inhibition potency.
- Hydroxyl groups contribute positively to antioxidant activity.
These insights are crucial for guiding future synthetic efforts aimed at optimizing biological activity .
Q & A
Q. What are the recommended spectroscopic techniques for structural characterization of this compound?
Q. How can synthetic routes for this compound be optimized for yield and purity?
Methodological Answer:
- Mechanochemical synthesis (ball milling) reduces solvent waste and improves reaction efficiency. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent under solvent-free conditions achieves yields >85% .
- Reaction monitoring via TLC/HPLC ensures intermediate purity. Key steps: condensation of 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one with 4-methylphenyl isocyanate, followed by dehydration .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) minimizes byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s tautomeric stability and biological activity?
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response assays (IC₅₀/EC₅₀) standardize activity comparisons. For example, discrepancies in antimicrobial MIC values may arise from strain variability or solvent effects (DMSO vs. aqueous) .
- Structural analogs analysis : Compare substituent effects (e.g., 7-Cl vs. 7-F derivatives) to isolate pharmacophore contributions.
- Meta-analysis of published data identifies trends. For example, chlorine at position 7 enhances antifungal activity (MIC: 2–8 µg/mL) but reduces solubility .
Q. What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent selection : Slow evaporation from DMF/water mixtures promotes single-crystal growth. Avoid high-polarity solvents that disrupt hydrogen bonding .
- Polymorphism control : Use seeding techniques or temperature gradients to isolate the thermodynamically stable form.
- Data collection : Synchrotron radiation improves resolution for weak diffractors (common with chlorine atoms) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
